molecular formula C12H13N5O4 B7062490 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,4-dinitroaniline

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,4-dinitroaniline

Cat. No.: B7062490
M. Wt: 291.26 g/mol
InChI Key: VWSNKUOGTLRAOE-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,4-dinitroaniline is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Properties

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,4-dinitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-7-10(8(2)15-14-7)6-13-11-4-3-9(16(18)19)5-12(11)17(20)21/h3-5,13H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSNKUOGTLRAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,4-dinitroaniline typically involves the reaction of 4-chloro-3,5-dinitropyrazole with a suitable amine under controlled conditions. For instance, one method involves reacting 4-chloro-3,5-dinitropyrazole with dimethylformamide (DMF) at 100°C for 4 hours . This reaction yields N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,4-dinitroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,4-dinitroaniline is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of nitro groups and a pyrazole core makes it a valuable compound for various applications, particularly in the development of high-energy materials and bioactive molecules.

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